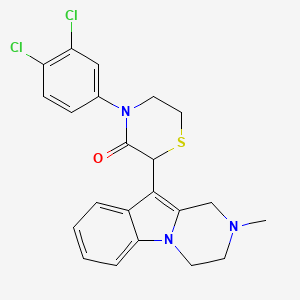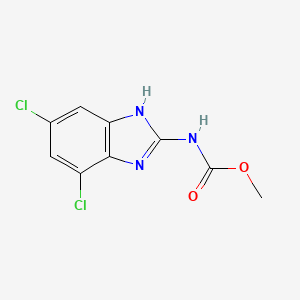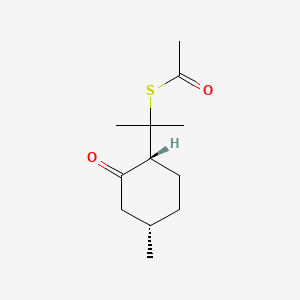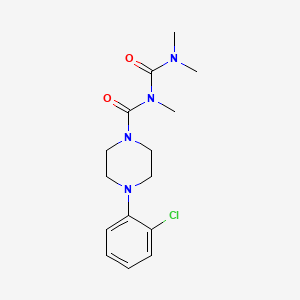
1-(2-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl group and a 2,4,4-trimethylallophanoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 2-Chlorophenyl Group: This step involves the nucleophilic substitution reaction where the piperazine ring reacts with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the 2,4,4-Trimethylallophanoyl Group: The final step involves the acylation of the piperazine derivative with 2,4,4-trimethylallophanoyl chloride in the presence of a suitable base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2-Chlorophenyl)piperazine: Lacks the 2,4,4-trimethylallophanoyl group, making it less bulky and potentially less selective in its interactions.
4-(2,4,4-Trimethylallophanoyl)piperazine: Lacks the 2-chlorophenyl group, which may affect its binding affinity and specificity.
Uniqueness: 1-(2-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine is unique due to the presence of both the 2-chlorophenyl and 2,4,4-trimethylallophanoyl groups, which confer specific steric and electronic properties. These properties can enhance its selectivity and potency in various applications compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
80712-21-6 |
|---|---|
Formule moléculaire |
C15H21ClN4O2 |
Poids moléculaire |
324.80 g/mol |
Nom IUPAC |
4-(2-chlorophenyl)-N-(dimethylcarbamoyl)-N-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C15H21ClN4O2/c1-17(2)14(21)18(3)15(22)20-10-8-19(9-11-20)13-7-5-4-6-12(13)16/h4-7H,8-11H2,1-3H3 |
Clé InChI |
YULZKLOJFBGPMY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


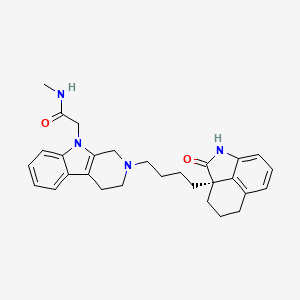
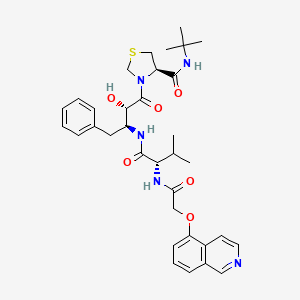

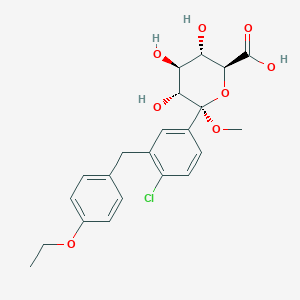


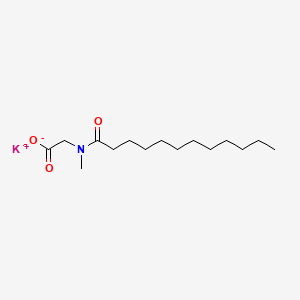
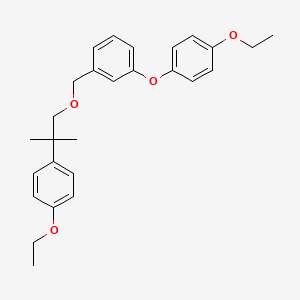

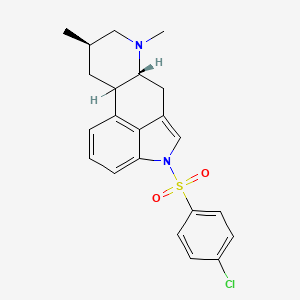
![N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide](/img/structure/B12768960.png)
